1-Bromotridecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
1-Bromotridecane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, specifications, and synthetic applications of 1-Bromotridecane, a key building block in organic synthesis and pharmaceutical development.
Introduction
1-Bromotridecane (C₁₃H₂₇Br) is a linear alkyl bromide that serves as a versatile intermediate in a variety of chemical syntheses. Its long thirteen-carbon chain makes it a valuable reagent for introducing lipophilicity into molecules, a critical factor in modifying the pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Bromotridecane, detailed experimental protocols for its synthesis and common reactions, and a discussion of its applications in research and drug development.
Chemical Properties and Specifications
1-Bromotridecane is a colorless to light yellow liquid at room temperature.[1] It is stable under normal conditions but is incompatible with strong bases and strong oxidizing agents.[1] Key quantitative data are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₂₇Br | [2][3] |
| Molecular Weight | 263.26 g/mol | |
| CAS Number | 765-09-3 | [3] |
| Appearance | Colorless to light yellow liquid/oil | [1] |
| Density | 1.03 g/mL at 25 °C | [4] |
| Boiling Point | 148-150 °C at 10 mmHg | [4] |
| Melting Point | 4-7 °C | [4] |
| Refractive Index (n20/D) | 1.459 | [4] |
| Flash Point | >110 °C (>230 °F) | [5] |
| Solubility | Soluble in Chloroform, Methanol. | [6] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Database/Source |
| ¹H NMR | PubChem, SpectraBase |
| ¹³C NMR | PubChem, SpectraBase |
| Infrared (IR) Spectrum | NIST WebBook, PubChem |
| Mass Spectrum | NIST WebBook, PubChem |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and a common reaction of 1-Bromotridecane are provided below. These protocols are based on established procedures for similar long-chain alkyl bromides and specific examples found in the literature.
Synthesis of 1-Bromotridecane from 1-Tridecanol
This protocol describes the synthesis of 1-Bromotridecane from its corresponding alcohol, 1-tridecanol, using hydrobromic and sulfuric acids.[7][8]
Materials:
-
1-Tridecanol
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid
-
Sodium carbonate solution (10%)
-
Anhydrous calcium chloride or sodium sulfate
-
Round-bottom flask with reflux condenser and distillation apparatus
-
Separatory funnel
-
Heating mantle
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, add 1-tridecanol.
-
With stirring, slowly add a 25% excess of 48% hydrobromic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours to ensure complete conversion of the alcohol.
-
After reflux, allow the mixture to cool to room temperature. Two layers will form.
-
Transfer the mixture to a separatory funnel and separate the lower aqueous layer.
-
Wash the organic layer (crude 1-Bromotridecane) successively with water, 10% sodium carbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at 148-150 °C at 10 mmHg.[9][10][11]
Synthesis and Purification Workflow for 1-Bromotridecane.
Grignard Reagent Formation and Reaction
1-Bromotridecane can be used to form a Grignard reagent, which is a powerful nucleophile for creating carbon-carbon bonds.
Materials:
-
1-Bromotridecane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
An appropriate electrophile (e.g., an aldehyde, ketone, or ester)
-
Three-neck round-bottom flask with a reflux condenser and an addition funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is oven-dried to remove any traces of water.
-
Place magnesium turnings in the three-neck flask under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the addition funnel, prepare a solution of 1-Bromotridecane in anhydrous diethyl ether or THF.
-
Add a small amount of the 1-Bromotridecane solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
-
Once the reaction has started, add the remaining 1-Bromotridecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the tridecylmagnesium bromide Grignard reagent.
-
The solution of the electrophile in anhydrous ether or THF is then added dropwise to the Grignard reagent at a controlled temperature (often 0 °C).
-
After the addition is complete, the reaction is stirred for a specified time to ensure completion.
-
The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute acid.
-
The product is extracted with an organic solvent, washed, dried, and purified by chromatography or distillation.
Logical Flow of a Grignard Reaction using 1-Bromotridecane.
Applications in Research and Drug Development
The primary utility of 1-Bromotridecane in drug development lies in its function as an alkylating agent. The long tridecyl chain is lipophilic, and its incorporation into a molecule can significantly enhance its ability to cross cell membranes and improve its pharmacokinetic profile.[12][13]
Key Applications:
-
Synthesis of Active Pharmaceutical Ingredients (APIs): 1-Bromotridecane is used as a starting material or intermediate in the multi-step synthesis of various APIs where a long alkyl chain is required to modulate solubility and bioavailability.[12]
-
Increasing Lipophilicity: By attaching the tridecyl group to a pharmacophore, medicinal chemists can fine-tune the lipophilicity of a drug candidate, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.[13]
-
Synthesis of Labeled Compounds: It has been used in the synthesis of carbon-13 labeled tetradecanoic acid, a tool for metabolic research.[5]
-
Formation of Quaternary Ammonium Compounds: 1-Bromotridecane can react with tertiary amines to form quaternary ammonium salts, a class of compounds with applications as surfactants and antimicrobial agents.
While 1-Bromotridecane itself is not known to have a direct biological signaling role, its incorporation into other molecules can lead to compounds with significant biological activity.[6] The introduction of the bromine atom also offers a site for further chemical modification through halogen bonding, a strategy increasingly used in drug design to enhance binding affinity and specificity.[14][15][16]
Safety and Handling
1-Bromotridecane is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry, dark place in a tightly sealed container.[1]
Conclusion
1-Bromotridecane is a fundamental building block in organic chemistry with significant applications in the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with its reactivity as an alkylating agent, make it an invaluable tool for researchers and drug development professionals. The protocols and data presented in this guide provide a solid foundation for the safe and effective use of 1-Bromotridecane in the laboratory and in the development of new therapeutic agents.
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